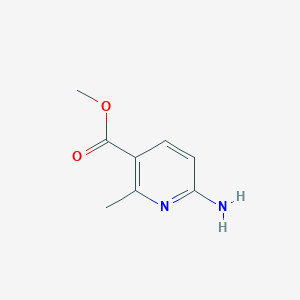

Methyl 6-amino-2-methylnicotinate

Description

Contextualization within the Landscape of Substituted Pyridine (B92270) Esters

Substituted pyridine esters form a broad class of organic compounds that are integral to the synthesis of a vast array of complex molecules. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common scaffold in many biologically active compounds. nih.govijnrd.orgresearchgate.net The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, make it prone to nucleophilic substitution, particularly at the C2, C4, and C6 positions. nih.gov

The specific arrangement of functional groups in Methyl 6-amino-2-methylnicotinate—an electron-donating amino group and an electron-withdrawing methyl ester—imparts a unique reactivity profile to the molecule. This substitution pattern allows for selective chemical modifications, making it a valuable building block for creating more elaborate molecular architectures. The presence of these functional groups provides multiple reaction sites for further chemical transformations, enabling the construction of diverse and complex molecular libraries for drug discovery and other applications.

Significance of Aminonicotinates as Synthetic Intermediates in Pharmaceutical and Agrochemical Industries

Aminonicotinates, the class of compounds to which this compound belongs, are highly valued as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The amino group can be readily transformed into a variety of other functionalities, while the nicotinate (B505614) moiety provides a scaffold for further elaboration. This versatility makes them crucial precursors for a wide range of target molecules.

In the pharmaceutical industry , these intermediates are instrumental in the development of new therapeutic agents. For instance, Methyl 6-aminonicotinate has been utilized in the synthesis of selective histone deacetylase 3 (HDAC3) inhibitors, which are being investigated for their potential in targeting breast cancer stem cells. georganics.sk Furthermore, it has served as a key substrate in the creation of glucokinase activators, a class of molecules that represent a novel approach to diabetes therapy. georganics.sk The ability to readily modify the aminonicotinate core allows medicinal chemists to fine-tune the pharmacological properties of the final drug candidates.

In the agrochemical sector , aminonicotinate derivatives are also of considerable importance. They form the basis for the development of new fungicides and other crop protection agents. The structural features of aminonicotinates can be tailored to interact with specific biological targets in pests and pathogens, leading to the creation of more effective and selective agrochemicals. The demand for high-purity 6-amino-nicotinic acid methyl ester in both the pharmaceutical and agrochemical sectors underscores its significance, with a notable portion of development pipelines now incorporating this compound. globalgrowthinsights.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is largely focused on its application as a versatile building block for the synthesis of novel, biologically active compounds. Its structural features make it an attractive starting material for constructing complex molecules with potential therapeutic or agrochemical applications.

A significant area of investigation is its use in the development of targeted therapies. As mentioned, its role in synthesizing HDAC3 inhibitors and glucokinase activators highlights its potential in oncology and metabolic diseases, respectively. georganics.sk Researchers are actively exploring the modification of the this compound scaffold to generate libraries of new compounds for screening against a variety of biological targets.

Another key research direction is in the field of agrochemicals. The development of novel fungicides and pesticides is crucial for global food security, and this compound provides a valuable platform for the design of new active ingredients. The focus is on creating compounds with high efficacy, low environmental impact, and novel modes of action to combat resistance in pest populations. The growing demand for advanced synthesis technologies in this area is a testament to the ongoing innovation. globalgrowthinsights.com

Properties

IUPAC Name |

methyl 6-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEVWMZAZULDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716956 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872355-52-7 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Amino 2 Methylnicotinate and Its Precursors

Strategies for the Construction of the 2-Amino-6-methylpyridine (B158447) Core

The formation of the 2-amino-6-methylpyridine scaffold is a critical step, with methods ranging from building the ring system from acyclic precursors to modifying an existing pyridine (B92270) ring.

Cyclization reactions offer a powerful method for constructing the pyridine ring from simpler, non-cyclic starting materials. One notable approach involves the reaction of 1,3-diaminobenzene with ammonia (B1221849) over a zeolite catalyst at high temperatures and pressures. google.com This process results in a rearrangement and cyclization to form 2-amino-6-methylpyridine. google.com

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, provide an efficient route to complex molecules like substituted pyridines. nih.gov For instance, a three-component reaction of an enaminone, a primary amine, and malononitrile (B47326) can be employed to synthesize various 2-aminopyridine (B139424) derivatives. nih.gov The reaction proceeds through a Knoevenagel condensation, followed by the addition of the amine and an intramolecular cyclization, culminating in an aromatization step to yield the 2-aminopyridine product. nih.gov While not specifically detailed for Methyl 6-amino-2-methylnicotinate, this methodology represents a versatile strategy for accessing substituted aminopyridine cores. Another example is the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines through the reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN), showcasing the utility of MCRs in building complex heterocyclic systems. arizona.edursc.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Catalytic Cyclization | 1,3-Diaminobenzene, Ammonia | Zeolite catalyst, high temperature/pressure | google.com |

| Multicomponent Reaction | Enaminone, Primary Amine, Malononitrile | Solvent-free conditions, simple and fast | nih.gov |

An alternative to building the pyridine ring is to introduce the desired functional groups onto a pre-existing pyridine or picoline (methylpyridine) molecule.

One of the classic methods is the Chichibabin reaction, which involves the direct amination of a pyridine ring. For example, α-picoline (2-methylpyridine) can be reacted with sodium amide in an inert solvent to introduce an amino group at the 2-position, yielding 2-amino-6-methylpyridine. google.com This method requires stringent anhydrous conditions due to the use of sodium amide. google.com Other approaches starting from α-picoline include reaction with ammonia in the presence of cobalt-containing catalysts or reaction with chloramine, although these methods can suffer from moderate yields or the use of hazardous reagents. google.com

A more modern and versatile approach is the copper-catalyzed amination of halopyridines. For instance, 2-bromo-6-methylpyridine (B113505) can be efficiently converted to 2-amino-6-methylpyridine using aqueous ammonia in the presence of a copper(I) oxide catalyst and a ligand such as N,N'-dimethylethylenediamine (DMEDA). rsc.org This method offers good yields under relatively mild conditions. rsc.org

Another strategy involves the transformation of other functional groups on the pyridine ring. The corresponding 2-hydroxy-6-methylpyridine (B103643) can be aminated using ammonia, but this reaction may result in low yields. google.com Alternatively, a nitrile group can serve as a precursor to the amine. For example, 2-cyano-6-methylpyridine can be synthesized from 2-picoline-1-oxide. orgsyn.org The synthesis of 2-amino-6-methylnicotinic acid, a direct precursor to the final product, has been achieved by reacting 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia to form 2-amino-6-methylnicotinamide, which is then hydrolyzed. google.comwipo.int

| Starting Material | Reagents | Method | Key Features | Reference |

| α-Picoline | Sodium Amide | Chichibabin Reaction | Direct amination; requires anhydrous conditions | google.com |

| 2-Bromo-6-methylpyridine | NH₃ (aq.), Cu₂O, DMEDA | Catalytic Amination | Good yields, mild conditions | rsc.org |

| 2-Hydroxy-6-methylpyridine | Ammonia | Amination | Can result in low yields | google.com |

| 2-Chloro-3-cyano-6-methylpyridine | Aqueous Ammonia, then Base | Amination and Hydrolysis | One-pot synthesis to the nicotinic acid | google.comwipo.int |

In the synthesis of substituted pyridines, controlling the position of incoming functional groups (regioselectivity) is crucial. For example, the catalytic reaction of 1,3-diaminobenzene with ammonia can produce a mixture of 2-amino-6-methylpyridine and 2-methyl-4-aminopyridine, highlighting the challenge of regioselectivity in some cyclization strategies. google.com The choice of catalyst and reaction conditions can influence the ratio of these isomers. google.com

When synthesizing derivatives from substituted pyridines, the inherent directing effects of the existing substituents govern the regioselectivity of further functionalization. Stereoselectivity becomes a factor when chiral centers are present or introduced, though for the synthesis of the achiral 2-amino-6-methylpyridine core itself, it is not a primary consideration. nih.gov

Esterification and Transesterification Pathways to this compound

Once the corresponding carboxylic acid, 2-amino-6-methylnicotinic acid, is obtained, the final step is the formation of the methyl ester.

Direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. For amino acids and their derivatives, the reaction is typically carried out under acidic conditions. A common and effective method for the esterification of amino acids is the use of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. nih.gov

A convenient system for this transformation is the reaction of the amino acid with methanol and trimethylchlorosilane (TMSCl) at room temperature. nih.gov This method is known to be efficient for a wide range of amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides under mild conditions. nih.gov Another classic approach is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. prepchem.comgeorganics.sk This method is applicable to the synthesis of methyl 6-aminonicotinate from 6-aminonicotinic acid and can be inferred to be effective for the 2-amino-6-methyl derivative as well. georganics.sk

| Method | Reagents | Conditions | Key Features | Reference |

| TMSCl-Methanol System | Methanol, Trimethylchlorosilane | Room Temperature | Mild conditions, good yields | nih.gov |

| Fischer Esterification | Methanol, HCl or H₂SO₄ | Reflux | Classic method, requires strong acid | prepchem.comgeorganics.sk |

Transesterification is another viable pathway to methyl esters, involving the reaction of an existing ester with methanol in the presence of a catalyst. This method is particularly useful if an ester other than the methyl ester is more readily available. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of methanol or by removing the alcohol byproduct. google.com

For example, the synthesis of menthyl nicotinate (B505614) can be achieved through the transesterification of methyl nicotinate with menthol (B31143), catalyzed by an alkali metal alkoxide like sodium methoxide. google.com While not a direct synthesis of this compound, this demonstrates the applicability of transesterification to nicotinate systems. This pathway could be employed if, for instance, an ethyl or other alkyl ester of 2-amino-6-methylnicotinic acid were synthesized first, which could then be converted to the methyl ester via a catalyzed reaction with methanol.

The synthesis of this compound can be approached through various routes, often involving the preparation and modification of key precursors. A common strategy involves the esterification of a corresponding carboxylic acid. For instance, 6-Methylnicotinic acid can be refluxed in methanol saturated with gaseous hydrogen chloride, followed by evaporation and neutralization to yield Methyl 6-methylnicotinate (B8608588). prepchem.com An alternative method involves heating 6-methylnicotinic acid in methanol with sulfuric acid. chemicalbook.com

One of the primary precursors, 6-Methylnicotinic acid, can be synthesized by the selective oxidation of 2-methyl-5-alkylpyridine using nitric acid at elevated temperatures and pressures. chemicalbook.com Another important precursor is 2-amino-6-methylnicotinic acid. A method for its production involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous ammonia solution in an autoclave, followed by hydrolysis with a base like potassium hydroxide (B78521). google.comgoogle.com This one-pot synthesis is noted for its high yield and purity. google.com

Further, the synthesis of related nicotinic acid derivatives provides insight into potential synthetic pathways. For example, 2-methyl nicotinate can be prepared by reacting 1,1,3,3-tetramethoxypropane (B13500) with an acid, followed by a reaction with a beta-aminocrotonic acid ester. google.com This method avoids the use of the malodorous and hazardous chemical, acrolein. google.com

The following table summarizes a selection of synthetic methods for key compounds in the production of this compound.

Table 1: Synthetic Methodologies for Key Compounds

| Product | Precursor(s) | Reagents and Conditions | Yield |

|---|---|---|---|

| Methyl 6-methylnicotinate | 6-Methylnicotinic acid | Methanol, Sulfuric acid, Reflux | 75% chemicalbook.com |

| Methyl 6-methylnicotinate | 6-Methylnicotinic acid | Methanol saturated with HCl, Reflux | - |

| 2-Amino-6-methylnicotinic acid | 2-Chloro-3-cyano-6-methylpyridine | 28% Aqueous ammonia (170°C, autoclave), then Potassium hydroxide (100°C) | 94% google.com |

| 2-Amino-6-methylnicotinic acid | 2-Chloro-6-methylnicotinic acid | 28% Aqueous ammonia (170°C, autoclave) | 74% google.com |

| 6-Methylnicotinic acid | 2-Methyl-5-ethylpyridine | Nitric acid, Sulfuric acid (140-225°C) | - |

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. In the context of synthesizing nicotinamide (B372718) derivatives, biocatalysis has emerged as a powerful tool. nih.gov Enzymes, such as Novozym® 435 from Candida antarctica, can catalyze amide formation, offering a greener alternative to traditional chemical methods that often have poor atom economy. nih.gov

Key aspects of green chemistry in this context include:

Use of Biocatalysts: Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov

Sustainable Solvents: The use of environmentally benign solvents, such as tert-amyl alcohol, is preferred over hazardous ones. nih.gov

Continuous-Flow Microreactors: This technology can lead to significantly shorter reaction times and increased product yields compared to batch processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Avoiding reagents with poor atom economy is a key challenge in amide formation. nih.gov

One study demonstrated the synthesis of nicotinamide derivatives with high yields (81.6–88.5%) in a continuous-flow microreactor using Novozym® 435 in tert-amyl alcohol, with reaction times as short as 35 minutes. nih.gov This approach highlights the potential for developing greener synthetic routes for compounds like this compound.

Industrial Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges and requires careful process optimization. A key consideration is the development of a cost-effective and efficient process that delivers a high-purity product.

For the synthesis of 6-methylnicotinic acid ester from 2-methyl-5-ethylpyridine, a process has been developed that involves oxidation with nitric acid in the presence of sulfuric acid. google.com The continuous distillation of water and/or diluted nitric acid during the reaction is a critical step for driving the reaction to completion. google.com Subsequent esterification with an alcohol yields the desired product. google.com

During the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, a side reaction can occur at elevated temperatures, leading to the formation of dinicotinic acid. environmentclearance.nic.in This byproduct, upon esterification, forms a diester which needs to be separated from the main product, Methyl 6-methylnicotinate. environmentclearance.nic.in Process optimization would focus on controlling the reaction temperature to minimize the formation of this impurity.

A manufacturing process for Methyl 6-methylnicotinate involves the following steps:

Reaction of 5-ethyl-2-methylpyridine with sulfuric acid and a catalyst. environmentclearance.nic.in

Addition of nitric acid at elevated temperatures (158-160°C). environmentclearance.nic.in

Distillation of excess nitric acid. environmentclearance.nic.in

Addition of methanol and refluxing. environmentclearance.nic.in

Distillation of methanol, pH adjustment, and extraction of the product. environmentclearance.nic.in

The following table outlines a material balance for an industrial-scale synthesis of Methyl 6-methylnicotinate, highlighting the inputs and outputs of the process.

Table 2: Industrial Scale Material Balance for Methyl 6-methylnicotinate Synthesis

| Input | Quantity (kg) | Output | Quantity (kg) |

|---|---|---|---|

| 5-Ethyl-2-Methyl Pyridine | 450 | Dry Product | 500 |

| Sulfuric Acid | 400 | Recovered Methanol | 950 |

| Nitric Acid | 400 | Recovered MDC | 950 |

| Methanol | 1000 | Effluent | 1850 |

| Methylene Dichloride (MDC) | 1000 | ||

| Water | 1000 | ||

| Total | 4250 | Total | 4250 |

Data derived from a manufacturing process description. environmentclearance.nic.in

This data underscores the importance of solvent recovery and waste management in the industrial production of this compound.

Chemical Transformations and Derivatization Studies of Methyl 6 Amino 2 Methylnicotinate

Reactions at the Ester Moiety

The ester functional group in Methyl 6-amino-2-methylnicotinate is a primary site for various chemical transformations, enabling the introduction of different functional groups and the synthesis of new derivatives.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 6-amino-2-methylnicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. For instance, a related compound, methyl 2-methylnicotinate, can be hydrolyzed to 2-methylnicotinic acid with high yields. In a typical laboratory procedure, the ester is treated with a solution of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. google.com The reaction proceeds at room temperature and, after an appropriate reaction time, the corresponding carboxylic acid can be isolated by acidification of the reaction mixture. google.com

Another method involves heating the ester under reflux with aqueous hydrogen chloride in methanol (B129727) to yield the corresponding aminonicotinic acid. georganics.sk The general conditions for the hydrolysis of a similar substrate, methyl 2-methylnicotinate, to 2-methylnicotinic acid are presented in the table below.

Table 1: Reaction Conditions for the Hydrolysis of Methyl 2-methylnicotinate

| Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| LiOH·H₂O | THF/Water | Room Temp. | 30 min | 98% |

| HCl (aq) | Methanol | Reflux | Not Specified | High |

Amidation and Hydrazinolysis Reactions

The ester group of this compound can be converted into amides and hydrazides, which are important intermediates in medicinal chemistry. Direct amidation can be achieved by reacting the ester with an amine. Enzymatic methods have shown to be effective for the amidation of related methyl nicotinate (B505614) derivatives. nih.gov For example, using Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, various nicotinamide (B372718) derivatives can be synthesized in high yields under mild conditions. nih.gov The reaction is typically carried out in an organic solvent, such as tert-amyl alcohol, at a slightly elevated temperature. nih.gov

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate (B1144303), leads to the formation of the corresponding hydrazide, 6-amino-2-methylnicotinohydrazide. This reaction is usually performed by refluxing the ester with hydrazine hydrate in an alcoholic solvent like ethanol. The resulting hydrazide is a key precursor for the synthesis of various heterocyclic compounds.

Table 2: Enzymatic Amidation of Methyl Nicotinate Derivatives

| Amine Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Isobutylamine | Novozym® 435 | tert-Amyl alcohol | 50°C | 86.2% |

| Methylamine | Novozym® 435 | tert-Amyl alcohol | 50°C | High |

| Benzylamine | Novozym® 435 | tert-Amyl alcohol | 50°C | High |

Reduction and Transesterification

Reduction of the ester functionality in this compound to a primary alcohol, (6-amino-2-methylpyridin-3-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran. This transformation provides access to a different class of derivatives with a hydroxymethyl group.

Transesterification, the conversion of one ester to another, is another useful reaction. masterorganicchemistry.com This can be achieved under either acidic or basic conditions by reacting this compound with a different alcohol in the presence of a catalyst. For example, transesterification of methyl nicotinate with menthol (B31143) can be catalyzed by sodium methoxide. masterorganicchemistry.com This process is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Transformations Involving the Aromatic Amino Group

The amino group on the pyridine (B92270) ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, and diazotization reactions.

Acylation and Sulfonylation Reactions

The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-sulfonyl derivatives. These reactions are important for the synthesis of compounds with potential biological activities. The reactivity of the amino group in similar 2-aminopyridine (B139424) derivatives has been well-documented, where acylation and sulfonylation occur at the amino group. organic-chemistry.org

Diazotization and Subsequent Coupling Reactions

The aromatic amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. masterorganicchemistry.comunb.ca This diazotization reaction is a versatile starting point for a wide range of subsequent transformations.

The resulting diazonium salt is a reactive intermediate that can undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. researchgate.netscirp.org This electrophilic aromatic substitution reaction, known as azo coupling, typically occurs at the para-position of the coupling partner. researchgate.net The resulting azo compounds are often colored and have applications as dyes and pigments. google.com The general scheme for diazotization and azo coupling is a well-established method in organic synthesis.

Table 3: General Reagents for Diazotization and Azo Coupling

| Reaction | Reagents | Typical Conditions |

|---|---|---|

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0-5°C |

| Azo Coupling | Phenols, Anilines, Naphthols | Basic or slightly acidic, low temperature |

Alkylation and Arylation of the Amino Group

The primary amino group at the C6 position of this compound is a key site for derivatization, enabling the introduction of various alkyl and aryl substituents to modulate the molecule's physicochemical properties.

Alkylation is commonly achieved through reductive amination. wikipedia.orgchemrxiv.org This one-pot reaction involves the initial formation of an imine by condensing the amino group with an aldehyde or ketone under weakly acidic conditions. The intermediate imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the imine over the carbonyl starting material. chemrxiv.org This method avoids the common problem of over-alkylation often seen with direct alkylation using alkyl halides. chemrxiv.org For instance, the reaction of 2-amino-6-methylpyridine (B158447), a closely related substrate, with chloroacetic acid demonstrates a straightforward N-alkylation to produce (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net

Arylation of the amino group is most effectively performed using transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. researchgate.netresearchgate.net This palladium-catalyzed reaction couples the amine with an aryl halide or triflate to form a new carbon-nitrogen bond. researchgate.net The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand (e.g., Davephos, tBuXphos), and a base such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃). researchgate.net The choice of ligand and base is critical and depends on the specific substrates being coupled. researchgate.net Alternative methods for N-arylation include copper-catalyzed procedures, which can be advantageous for certain substrates and may use less expensive catalysts. libretexts.org

| Transformation | Reagents & Conditions | Product Type | Methodology | Reference |

|---|---|---|---|---|

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, weak acid | N-Alkyl derivative | Reductive Amination | wikipedia.orgchemrxiv.org |

| N-Arylation | Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl derivative | Buchwald-Hartwig Amination | researchgate.netresearchgate.net |

| N-Arylation | Aryl Iodide, CuI, β-Diketone Ligand, Base | N-Aryl derivative | Copper-Catalyzed Amination | libretexts.org |

Reactivity of the Pyridine Ring System

The pyridine ring of this compound possesses a unique electronic profile that dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of its three substituents. masterorganicchemistry.com The amino group (-NH₂) at C6 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C3). The methyl group (-CH₃) at C2 is a weaker activating group, also directing ortho and para (C3 and C5). Conversely, the methyl ester (-COOCH₃) at C3 is a deactivating group and directs meta (C5).

The combined influence of these groups overwhelmingly favors substitution at the C5 position. This position is ortho to the strongly activating amino group, para to the weakly activating methyl group, and meta to the deactivating ester group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂ with a Lewis acid) are expected to yield the corresponding 5-substituted derivative with high regioselectivity. chemguide.co.uk

| Reaction | Typical Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 6-amino-2-methyl-5-nitronicotinate | chemguide.co.uk |

| Bromination | Br₂, FeBr₃ or AlCl₃ | Methyl 5-bromo-6-amino-2-methylnicotinate | chemguide.co.uk |

| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Methyl 5-chloro-6-amino-2-methylnicotinate | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (if applicable to halogenated derivatives)

While the pyridine ring is generally electron-rich, the introduction of a halogen at positions activated for nucleophilic attack allows for displacement via the Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov This pathway is applicable to halogenated derivatives of this compound, such as methyl 6-bromo-2-methylnicotinate and methyl 2-chloro-6-methylnicotinate. aaronchem.comnih.gov The SNAr reaction on a halopyridine typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. nih.gov The reaction is often facilitated by heating and is particularly effective with strong nucleophiles like amines. youtube.com For example, a patent describes the reaction of 2-chloro-6-methylnicotinic acid with aqueous ammonia (B1221849) in an autoclave at high temperature to yield 2-amino-6-methylnicotinic acid, demonstrating the displacement of the chloro group by an amine nucleophile. google.com

| Substrate | Nucleophile | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-chloro-6-methylnicotinate | Ammonia (NH₃) | Heat, Pressure (Autoclave) | Methyl 2-amino-6-methylnicotinate | nih.govgoogle.com |

| Methyl 6-bromo-2-methylnicotinate | Primary/Secondary Amine (R₂NH) | Heat, Solvent (e.g., DMSO) | Methyl 6-(dialkylamino)-2-methylnicotinate | aaronchem.comyoutube.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable precursors for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base. libretexts.org For a substrate like methyl 5-bromo-6-amino-2-methylnicotinate, this reaction would install a new aryl or vinyl group at the C5 position. Studies on related halogenated aminopyrazoles have shown that chloro and bromo derivatives are often superior to iodo derivatives, as they have a lower tendency to undergo a competing dehalogenation side reaction. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgyoutube.com Research on the Sonogashira coupling of 2-amino-3-bromopyridines, a close analogue, has established optimal conditions using a palladium catalyst, CuI as an additive, and a suitable base, achieving high yields. researchgate.net This methodology is directly applicable for the alkynylation of halogenated this compound.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction could be used to introduce alkenyl substituents onto the pyridine ring of a halogenated precursor. The reaction can be performed intramolecularly to construct new ring systems. youtube.com

| Reaction | Substrate | Coupling Partner | Catalyst System & Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 5-bromo-6-amino-2-methylnicotinate | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl derivative | libretexts.orgnih.gov |

| Sonogashira | Methyl 5-bromo-6-amino-2-methylnicotinate | Terminal alkyne | Pd catalyst, Cu(I) salt (e.g., CuI), Amine base | 5-Alkynyl derivative | wikipedia.orgresearchgate.net |

| Heck | Methyl 5-bromo-6-amino-2-methylnicotinate | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl derivative | wikipedia.orgorganic-chemistry.org |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines, which are prevalent in many biologically active compounds. nih.gov The strategic placement of a nucleophilic amino group adjacent to an electrophilic methyl ester group allows for facile cyclocondensation reactions.

A common and effective method for constructing the pyridopyrimidine core is the reaction of the 2-aminopyridine derivative with reagents that can provide the necessary atoms for the new pyrimidine (B1678525) ring. For example, heating this compound with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of a pyrido[2,3-d]pyrimidin-4-one system. In this reaction, the formamide equivalent acts as a one-carbon source, reacting with both the amino group and the ester (following in situ hydrolysis or amidation) to close the six-membered pyrimidine ring.

Another established route involves the condensation of a 2-aminopyrimidine (B69317) with a chalcone (B49325) (1,3-diaryl-2-en-1-one) and guanidine, which serves as a three-atom component to build the pyrimidine ring. ajol.info This highlights the versatility of aminopyridine scaffolds in building complex heterocyclic architectures.

| Target Heterocycle | Reagents & Conditions | Reaction Type | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4-one derivative | Formamide or DMF-DMA, Heat | Cyclocondensation | nih.gov |

| Substituted Pyrido[2,3-d]pyrimidine | Guanidine, Chalcone, DMF, Heat | Multi-component Cyclocondensation | ajol.info |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the Methyl 6-amino-2-methylnicotinate molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group attached to the ring, the protons of the ester methyl group, and the protons of the amino group. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information for assigning them to their specific positions in the molecular structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. This includes the carbons of the pyridine ring, the methyl group carbon, the ester carbonyl carbon, and the ester methyl carbon. The chemical shifts of these signals are indicative of the type of carbon atom and its electronic environment.

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, various two-dimensional (2D) NMR techniques would be employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish correlations between protons and their directly attached carbon atoms, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing key information for assembling the different fragments of the molecule, such as the positions of the methyl and amino groups on the pyridine ring relative to the methyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, would provide valuable structural information. Characteristic fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the entire ester group (-COOCH₃), or the methyl group from the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

N-H stretching vibrations from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C=O stretching vibration from the ester carbonyl group, which is a strong and sharp band usually found around 1700-1730 cm⁻¹.

C-N stretching vibrations and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

C-H stretching vibrations for the aromatic and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to the π-π* and n-π* electronic transitions of the substituted pyridine ring system. The position and intensity of these absorptions are influenced by the presence of the amino, methyl, and methyl ester substituents on the aromatic ring.

Computational and Theoretical Investigations of Methyl 6 Amino 2 Methylnicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like methyl 6-amino-2-methylnicotinate. These methods provide a detailed understanding of the compound's electronic structure and its correlation with its chemical behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For this compound, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used for this purpose. nih.gov The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's polarity, reactivity, and spectroscopic properties. For instance, a related compound, 6-methylnicotinic acid, was found to have a non-planar skeleton in its optimized structure. jocpr.com

Vibrational Analysis and Spectroscopic Correlations

Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This involves calculating the frequencies of the normal modes of vibration. A key aspect of this analysis is ensuring that all calculated vibrational frequencies are positive, which confirms that the optimized structure represents a true energy minimum. jocpr.com

The predicted vibrational frequencies can be correlated with experimental spectroscopic data to identify and assign the characteristic functional group vibrations. For example, in related amino- and methyl-substituted pyridines, the characteristic stretching and bending vibrations of the amino (NH2), methyl (CH3), and carbonyl (C=O) groups can be assigned. materialsciencejournal.orgmdpi.com In a study of 2-amino-4,6-diphenylnicotinonitriles, the N-H stretching bands were observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, while N-H bending vibrations appeared between 1606–1654 cm⁻¹. mdpi.com Similarly, for 2-amino picoline, DFT calculations have been used to assign pyridine (B92270) ring stretching vibrations in the 1300-1600 cm⁻¹ region and the C-N stretching mode around 1273 cm⁻¹. materialsciencejournal.org Such correlations are vital for the structural elucidation of new compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

For similar molecules, the HOMO-LUMO gap has been used to understand their activity. For example, in a study of 6-methylnicotinic acid, the calculated frontier orbital energy gap of 5.4352 eV suggested it is a soft and more polarizable molecule. jocpr.com The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The energy difference between E_LUMO and E_HOMO | An indicator of chemical reactivity and stability. |

Reactivity Indices and Electrostatic Potential Mapping

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In the MEP map, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. For 6-methylnicotinic acid, the MEP surface has been used to understand its activity. jocpr.com This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. By simulating the motion of atoms, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. Recent studies have utilized MD simulations to understand how mutations can affect protein structure and stability, a technique that could be applied to study the interactions of this compound with protein targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, QSAR studies can be employed to design new derivatives with enhanced biological activities.

In a typical QSAR study, a set of derivatives with known activities is used to build a model. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each derivative. Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates these descriptors with the observed activity. nih.gov

Once a statistically significant and predictive QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. shsmu.edu.cnmdpi.com This allows for the rational design of more potent and selective compounds, saving time and resources in the drug discovery process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methylnicotinic acid |

| 2-amino-4,6-diphenylnicotinonitriles |

Molecular Docking and Ligand-Target Interaction Studies

As of the latest available research, specific molecular docking and ligand-target interaction studies focusing exclusively on this compound are not extensively documented in publicly accessible scientific literature. While computational methods are a staple in modern drug discovery and chemical biology for predicting the binding affinity and interaction patterns of small molecules with biological targets, detailed reports of such investigations for this particular compound are not readily found.

In silico studies, which encompass molecular docking, are crucial for hypothesizing the potential biological activity of a compound by simulating its interaction with the binding site of a protein. This process can predict binding energy, orientation, and key molecular interactions such as hydrogen bonds and hydrophobic contacts, which are vital for the stability of a ligand-protein complex.

Although direct studies on this compound are limited, the broader class of nicotinic acid derivatives has been the subject of computational research. These studies often explore their potential as inhibitors for various enzymes or as ligands for different receptors. For instance, related compounds have been investigated for their vasodilatory effects and potential applications in treating central nervous system disorders. However, without specific studies on this compound, any discussion of its potential targets or binding interactions would be purely speculative.

The scientific community relies on published research to build upon existing knowledge. The absence of detailed molecular docking data for this compound suggests that this specific area may be an unexplored field of research or that such studies exist in proprietary databases not available to the public.

Future computational research would be invaluable in elucidating the potential biological targets of this compound. Such studies would likely involve:

Target Identification: Selecting potential protein targets based on the structural similarity of this compound to known bioactive molecules.

Molecular Docking Simulations: Using computational software to predict the binding mode and affinity of the compound to the identified targets.

Interaction Analysis: Examining the specific amino acid residues involved in the binding and the types of non-covalent interactions formed.

This information would be instrumental in guiding further experimental validation and in uncovering the therapeutic potential of this compound.

Biological and Pharmacological Research Applications of Methyl 6 Amino 2 Methylnicotinate Derivatives

Role as an Intermediate in Drug Discovery and Development

Methyl 6-amino-2-methylnicotinate's utility as a versatile building block is well-established in the pharmaceutical industry. Its pyridine (B92270) ring and strategically placed functional groups allow for diverse chemical modifications, leading to the synthesis of complex molecules with significant biological activity.

Precursor for Anti-Inflammatory Agents (e.g., Etoricoxib)

Table 1: Key Intermediates in Etoricoxib Synthesis

| Compound Name | Role in Synthesis |

| Methyl 6-methylnicotinate (B8608588) | Starting material, provides the pyridine ring structure. google.comgoogleapis.com |

| 4-Methylthio-benzylcyanide | Reactant that condenses with methyl 6-methylnicotinate. google.comgoogleapis.com |

| 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone | Intermediate formed from the initial condensation. google.comgoogleapis.com |

| Etoricoxib | Final active pharmaceutical ingredient. patsnap.com |

Building Block for Treatments targeting CNS Disorders

Derivatives of this compound are also instrumental in the development of treatments for Central Nervous System (CNS) disorders. Specifically, methyl 6-methylnicotinate is utilized as a precursor in the synthesis of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO) inhibitors. moltuslab.comchemicalbook.com These enzymes are involved in the metabolism of D-amino acids in the brain, and their inhibition is a promising therapeutic strategy for various neurological and psychiatric conditions. The use of methyl 6-methylnicotinate as a starting material allows for the construction of the core molecular framework necessary for potent and selective inhibition of these enzymes. chemicalbook.com

Development of Histone Deacetylase Inhibitors (e.g., HDAC3 selective inhibitors)

Methyl 6-aminonicotinate has also been employed in the synthesis of selective inhibitors of histone deacetylase 3 (HDAC3). georganics.sk HDACs are a class of enzymes that play a critical role in gene expression, and their dysregulation is implicated in various diseases, including cancer. HDAC3 selective inhibitors are being investigated as potential therapeutics, particularly for targeting breast cancer stem cells. georganics.sk The use of methyl 6-aminonicotinate as a building block facilitates the creation of compounds with the specific structural requirements to selectively bind to and inhibit the HDAC3 enzyme. One such example is HDAC3-IN-6, a selective inhibitor with an IC50 of 53 nM that has shown anti-tumor efficacy against colorectal cancer. medchemexpress.com

Antiviral Compound Synthesis (e.g., for influenza)

The versatility of pyridine-based intermediates extends to the development of antiviral drugs. While direct synthesis from this compound is not explicitly detailed in the provided context, the broader class of nitrogenous heterocyclic carboxamide derivatives, to which it belongs, is significant in the search for anti-influenza agents. nih.gov Research in this area focuses on synthesizing novel compounds that can inhibit various stages of the influenza virus life cycle. nih.gov

Anti-tumor Activity Studies and Nur77 Modulators

Recent research has highlighted the role of the orphan nuclear receptor Nur77 (also known as NR4A1) as a promising target in cancer therapy. researchgate.net Nur77 can regulate cell proliferation and apoptosis, making it an attractive target for drug development. researchgate.netnih.gov Modulators of Nur77 can induce its translocation from the nucleus to the mitochondria, where it can trigger apoptosis in cancer cells. nih.gov While a direct link to this compound is not explicitly stated, the development of small molecule Nur77 modulators is an active area of research. For instance, adamantyl-substituted flavonoid derivatives have been synthesized as anti-inflammatory Nur77 modulators. medchemexpress.com These efforts underscore the importance of versatile chemical building blocks in creating novel anti-cancer agents that function through mechanisms like Nur77 modulation. researchgate.netnih.gov

Exploration of Potential Biological Activities of this compound

Cholinergic System Modulation

The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is integral to a vast array of physiological functions. Cholinergic interneurons are a key modulator of striatal microcircuits. nih.gov Cholinergic receptors are broadly classified into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). wikipedia.org

Derivatives of nicotinic acid, the parent compound of this compound, have been investigated for their potential to modulate the cholinergic system. The structural similarity of these derivatives to acetylcholine allows them to interact with cholinergic receptors, acting as either agonists or antagonists. This interaction can lead to a variety of physiological responses, depending on the specific receptor subtype and the nature of the interaction.

Research into related compounds has shown that modulation of the cholinergic system can have significant therapeutic implications. For instance, acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are used in the management of Alzheimer's disease. nih.gov Conversely, antagonists of nicotinic receptors are utilized as neuromuscular blocking agents in anesthesia. wikipedia.org The exploration of nicotinic acid derivatives, therefore, opens avenues for the development of novel therapeutic agents targeting the cholinergic system.

Vasodilatory Effects (as observed in related compounds like Methyl Nicotinate)

Methyl nicotinate (B505614), a related compound, is known for its potent vasodilatory effects when applied topically. drugbank.comnih.govwisdomlib.org This action is characterized by the dilation of peripheral blood capillaries, leading to increased local blood flow and a visible reddening of the skin known as erythema. drugbank.comnih.gov The vasodilatory response is thought to be mediated primarily through the release of prostaglandins, particularly prostaglandin (B15479496) D2. drugbank.com This is supported by findings that inhibitors of prostaglandin biosynthesis suppress the cutaneous vascular response to methyl nicotinate. drugbank.com

The mechanism of action involves the penetration of methyl nicotinate through the skin, facilitated by its lipophilic methyl group, and its subsequent hydrolysis to nicotinic acid in the dermis. drugbank.com Studies have also indicated the involvement of local sensory nerves in the vasodilatory actions of methyl nicotinate. nih.gov

The vasodilatory properties of methyl nicotinate have led to its use as an active ingredient in topical preparations for the relief of muscle and joint pain, where increased blood flow is believed to aid in the healing process. drugbank.comwisdomlib.org

Anti-nociceptive and Analgesic Properties (as observed in related compounds)

Research has demonstrated that nicotinic acid and its derivatives possess anti-nociceptive and analgesic properties. nih.govresearchgate.net Studies on nicotinic acid have shown its ability to inhibit the nociceptive response in models of inflammatory pain. nih.gov For instance, oral administration of nicotinic acid has been found to inhibit both the first and second phases of the formalin-induced nociceptive response in mice, as well as carrageenan-induced mechanical allodynia in rats. nih.gov

Furthermore, certain 2-Aryl nicotinic acid derivatives have been identified as having good analgesic and anti-inflammatory activities. researchgate.netchemistryjournal.net The analgesic effect of some of these derivatives has been compared to that of aspirin. medchemexpress.com The mechanism underlying these effects is thought to be related to the anti-inflammatory properties of these compounds. nih.gov However, it is noteworthy that nicotinic acid was found to be inactive in a model of nociceptive pain that did not have an inflammatory component (the hot-plate test), suggesting that its analgesic action is primarily linked to its anti-inflammatory activity. nih.gov

Mechanistic Investigations of Biological Activity at a Molecular Level

Enzyme Inhibition Studies (e.g., acetylcholinesterase)

The potential for nicotinic acid derivatives to interact with enzymes is a key area of mechanistic investigation. A prominent example is the study of their effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic transmission. nih.gov

Research on compounds structurally related to this compound has explored their potential as AChE inhibitors. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+), which shares a pyridinium (B92312) structural motif, has been shown to inhibit AChE in a dose-dependent manner. nih.gov Kinetic studies revealed a noncompetitive inhibition mechanism. nih.gov Such inhibition of AChE in the brain can lead to increased acetylcholine levels, potentially influencing neuronal function. nih.gov

The investigation of AChE inhibition by nicotinic acid derivatives is significant for its therapeutic implications, particularly in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Receptor Binding Assays (e.g., nicotinic acetylcholine receptor)

Receptor binding assays are crucial for understanding the molecular interactions between a compound and its target receptor. In the context of this compound derivatives, a primary focus is on their interaction with nicotinic acetylcholine receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. wikipedia.orgelifesciences.org

Binding assays allow for the characterization of the affinity and selectivity of a compound for different nAChR subtypes. For example, radioligand binding studies have been used to evaluate the affinity of newly synthesized adenosine (B11128) derivatives for the human adenosine A3 receptor, providing insights into their potency and selectivity. nih.gov Similarly, such assays can determine whether a derivative of this compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking its activation by the endogenous ligand, acetylcholine. wikipedia.org

The binding of a ligand to the nAChR can be influenced by the subunit composition of the receptor, which varies across different tissues. wikipedia.org Understanding these specific interactions at a molecular level is fundamental to elucidating the pharmacological profile of a compound and predicting its physiological effects.

Cellular Pathway Modulation Studies

Derivatives of this compound have emerged as significant scaffolds in the study of cellular pathway modulation, particularly in the realm of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in various diseases, including cancer. The aminopyrimidine core, which is structurally related to this compound, is a key feature in many kinase inhibitors.

Research into structurally similar compounds has highlighted the potential of this chemical framework. For instance, the discovery of 2-aminothiazole (B372263) as a novel Src family kinase inhibitor template led to the development of potent pan-Src inhibitors. nih.gov This discovery underscores the importance of the aminopyrimidine-like motif in achieving high-affinity binding to the ATP-binding site of kinases. Molecular modeling and structure-activity relationship (SAR) studies of these related compounds have provided valuable insights into the key hydrogen-bonding interactions necessary for potent inhibition. nih.gov

Furthermore, investigations into drug resistance mechanisms have revealed intricate cellular pathways that can be modulated. For example, the dynamic N6-methyladenosine (m6A) methylation of mRNA has been shown to regulate resistance to tyrosine kinase inhibitors (TKIs). nih.gov A decrease in m6A, often due to the overexpression of the FTO (fat mass and obesity-associated protein), can enhance the stability of mRNAs encoding proteins involved in cell proliferation and survival, leading to TKI tolerance. nih.gov This finding suggests that targeting such pathways with novel inhibitors, potentially derived from scaffolds like this compound, could offer new therapeutic strategies.

While direct studies on this compound derivatives for cellular pathway modulation are still emerging, the established activity of structurally analogous compounds provides a strong rationale for their investigation as potential kinase inhibitors and modulators of other critical cellular signaling pathways.

Applications in Agrochemical Research

The nicotinoid scaffold, a core component of this compound, has a long history in agrochemical research, most notably as a precursor for insecticides. Nicotine itself is a well-known plant-derived insecticide that acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to rapid paralysis and death. jocpr.com Modern research focuses on creating synthetic derivatives with improved efficacy, selectivity, and environmental profiles.

Derivatives of nicotinic acid, structurally related to this compound, have been synthesized and evaluated for their insecticidal properties against a range of agricultural pests. These studies have demonstrated that modifications to the nicotinic acid backbone can yield compounds with significant activity against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.comjocpr.comresearchgate.net

The mechanism of action for many of these nicotinoid derivatives is believed to be similar to that of nicotine, involving interaction with the insect's nAChRs. jocpr.com The development of these compounds often involves esterification of nicotinic acid followed by derivatization to produce a variety of analogs which are then screened for their biological activity. jocpr.comresearchgate.net

Below is a table summarizing the insecticidal activity of some synthesized nicotinic acid derivatives against common agricultural pests.

| Compound | Target Pest | Activity Level | Reference |

| Nicotinoyl hydrazine (B178648) derivatives | Green peach aphid (Myzus persicae) | Promising | jocpr.comjocpr.comresearchgate.net |

| Nicotinoyl hydrazine derivatives | American bollworm (Helicoverpa armigera) | Promising | jocpr.comjocpr.comresearchgate.net |

| Nicotinoyl hydrazine derivatives | Maize weevil (Sitophilus zeamais) | Promising | jocpr.comjocpr.comresearchgate.net |

| 2-[(Pyridin-3-ylcarbonyl)amino]hexanoic acid | Not Specified | Synthesized for activity testing | jocpr.comresearchgate.net |

| 5-(Pyridin-3-ylcarbonyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Not Specified | Synthesized for activity testing | jocpr.comresearchgate.net |

In addition to insecticidal applications, research has explored the use of related heterocyclic compounds as herbicides. For example, 4-amino-6-(heterocyclic) picolinates and 6-amino-2-(heterocyclic) pyrimidine-4-carboxylates have been investigated for their ability to control undesirable vegetation. These compounds can be used alone or in combination with other herbicides to manage a variety of weeds in different agricultural settings.

The collective body of research indicates that the chemical scaffold of this compound is a promising starting point for the development of new agrochemicals, including both insecticides and herbicides.

Advanced Analytical and Purity Assessment Methodologies

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are central to the analysis of Methyl 6-amino-2-methylnicotinate, allowing for the effective separation of the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is the most common mode used for this compound.

Method Parameters: A typical HPLC method for the analysis of this compound and related aminonicotinate esters would involve a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. UV detection is commonly employed, typically in the range of 254-270 nm, where the pyridine (B92270) ring exhibits strong absorbance.

For instance, a study on the stability of methylnicotinate utilized a C18 column with a mobile phase of 25% v/v methanol in water, which allowed for the separation of the ester from its primary degradation product, nicotinic acid. nih.gov A similar approach can be adapted for this compound, with adjustments to the mobile phase composition to achieve optimal separation from potential impurities such as 6-amino-2-methylnicotinic acid. A method for the simultaneous determination of methyl nicotinate (B505614) and other active ingredients in a pharmaceutical spray used a C18 column with a gradient of acetonitrile and phosphate buffer, demonstrating the versatility of HPLC for complex mixtures. shimadzu.com

Purity Determination: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of known impurities is achieved by comparing their retention times with those of reference standards.

Table 1: Representative HPLC Method for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile | | Elution | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 265 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While the amino group in this compound can sometimes lead to peak tailing on standard non-polar columns, appropriate column selection or derivatization can overcome this issue. sigmaaldrich.com

Method Parameters: A GC analysis would typically employ a capillary column with a mid-polarity stationary phase, such as one containing phenyl and methylpolysiloxane. The analysis of amino acids and other amino compounds by GC often benefits from derivatization to increase volatility and reduce polarity. chemicalbook.comsielc.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active amine hydrogen into a trimethylsilyl (B98337) group. chemicalbook.com

The injector and detector temperatures are optimized to ensure complete vaporization without thermal degradation. Flame Ionization Detection (FID) is commonly used for quantitative analysis due to its broad applicability to organic compounds.

Table 2: Typical GC Method Parameters for (Derivatized) this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization | Optional: Silylation (e.g., with MSTFA) |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions during purification, and preliminary purity assessment. researchgate.net

Method Parameters: For a compound with the polarity of this compound, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. The mobile phase is a mixture of a relatively non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (such as methanol or dichloromethane). The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can help to reduce tailing caused by the interaction of the amino group with the acidic silica gel. Conversely, for separating carboxylic acids from their esters, a small amount of acetic or formic acid is often added to the mobile phase to ensure the carboxylic acid remains protonated and gives a more compact spot. researchgate.net

Visualization of the spots is achieved under UV light at 254 nm, where the compound will appear as a dark spot due to fluorescence quenching. Specific staining reagents can also be used for visualization.

Table 3: Suggested TLC Systems for this compound

| System | Mobile Phase Composition (v/v) | Purpose |

|---|---|---|

| A | Ethyl Acetate / Hexane (50:50) | General purity check |

| B | Dichloromethane / Methanol (95:5) | Separation of more polar impurities |

| C | Ethyl Acetate / Hexane / Triethylamine (70:30:0.5) | To minimize tailing |

Spectroscopic Methods for Quantitative and Qualitative Purity Analysis

Spectroscopic techniques are indispensable for the structural confirmation and qualitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants provide definitive information about the substitution pattern.

Mass Spectrometry (MS): Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is useful for identification and structural elucidation of impurities. For this compound (C₈H₁₀N₂O₂), the expected exact mass is approximately 166.07 g/mol . chemsrc.comchemscene.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C and C=N stretching of the aromatic pyridine ring.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, -NH₂ protons, ester -OCH₃, and ring -CH₃ |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, ester methyl carbon, and ring methyl carbon |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 166, and characteristic fragment ions |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1720 (C=O stretch), ~1600 (Aromatic C=C/C=N stretch) |

Chiral Purity Analysis for Enantiomerically Pure Derivatives

While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral molecules. If a chiral center is introduced in a subsequent synthetic step, the analysis of the resulting enantiomers becomes critical.

Chiral HPLC: The most common technique for determining enantiomeric purity is chiral HPLC. chiralpedia.com This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including those containing amine functionalities. yakhak.orgresearchgate.net The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. This method is useful when direct chiral separation is difficult to achieve.

The choice of method depends on the specific structure of the chiral derivative of this compound. Method development would involve screening various chiral columns and mobile phases to find the optimal conditions for separation and quantification of the enantiomeric excess (ee).

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. biosynce.com This paradigm shift is expected to significantly influence the future synthesis of Methyl 6-amino-2-methylnicotinate. Key areas of development include:

Enzymatic Synthesis: Biocatalyst-mediated reactions are gaining traction for the synthesis of pharmaceuticals and other chemicals due to their high selectivity and mild reaction conditions. frontiersin.orgnih.gov Future research could focus on identifying or engineering enzymes, such as nitrilases, that can efficiently catalyze the synthesis of nicotinic acid derivatives like this compound. frontiersin.orgnih.gov This approach offers the potential for high yields and purity while minimizing the use of hazardous reagents and the generation of toxic byproducts. nih.gov

Catalytic Innovations: The development of novel catalysts is crucial for more efficient and environmentally friendly pyridine (B92270) synthesis. rsc.org Iron-catalyzed cyclization reactions, for instance, offer a green alternative for producing substituted pyridines. rsc.org Similarly, the use of large-pore zeolites as catalysts in the gas-phase synthesis of pyridine and its derivatives presents a promising avenue for sustainable production. google.com